physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a versatile reagent in organic synthesis and a building block of interest in medicinal chemistry. This document outlines its characteristics, provides guidance on its handling and application, and includes detailed experimental protocols.
Core Physical and Chemical Properties
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is a substituted pyridinylboronic acid. The presence of the trifluoroethoxy group significantly influences its electronic properties and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BF₃NO₃ | [1][2] |
| Molecular Weight | 220.94 g/mol | |
| CAS Number | 1218790-79-4 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | ~9 (estimated for boronic acids) |
Solubility and Stability
Qualitative Solubility Profile (Predicted)
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
Stability and Storage
Boronic acids are known to be susceptible to degradation, particularly through oxidation and dehydration to form boroxines (cyclic anhydrides). The trifluoroethoxy group may also influence its stability.
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Storage Conditions: It is recommended to store 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize degradation.[3] For its pinacol ester derivative, long-term storage at -20°C to -80°C is recommended.[4]
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Handling: Avoid exposure to moisture and air. Use of anhydrous solvents and inert atmosphere techniques is recommended for reactions sensitive to water or oxidation.
Synthesis
A specific, detailed synthesis protocol for 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is not widely published. However, a general and common method for the synthesis of pyridine-3-boronic acids involves a halogen-metal exchange of a 3-halopyridine precursor followed by borylation with a trialkyl borate.
A plausible synthetic route would start from 2-chloro-3-bromopyridine. The 2-chloro substituent can be displaced by 2,2,2-trifluoroethanol under basic conditions to form 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine. This intermediate can then undergo a lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.
General Synthetic Workflow (Hypothesized)
Caption: Hypothesized synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid.
Experimental Protocols
While a specific protocol for the synthesis of the title compound is not available, the following are detailed methodologies for common reactions and characterization techniques relevant to this class of compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the palladium-catalyzed cross-coupling of a pyridinylboronic acid with an aryl halide.[5][6]
Materials:
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2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
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Ligand (if required, e.g., SPhos, XPhos)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Anhydrous solvent (e.g., dioxane, toluene, or DMF)
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Degassed water
Procedure:
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To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%) and ligand (if necessary).
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Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (if using a biphasic system) via syringe.
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Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocols for Spectroscopic Characterization
The following are general procedures for obtaining spectroscopic data for compounds similar to 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of approximately -2 to 12 ppm.
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¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, with a spectral width of approximately 0 to 180 ppm.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to aid ionization.
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Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.
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Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Applications in Drug Discovery and Development
Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[8][9] They can act as reversible covalent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue. The pyridine ring is a common scaffold in many biologically active molecules, and the trifluoroethoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa.
While no specific signaling pathways involving 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid have been reported, its structural features suggest potential applications in the development of inhibitors for enzymes with a serine residue in the active site. Its utility as a building block in Suzuki-Miyaura coupling reactions makes it a valuable tool for the synthesis of complex molecules with potential therapeutic applications.[5]
Logical Relationship in Drug Discovery Application
Caption: Logical flow from compound features to potential therapeutic applications.
References
- 1. 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid | C7H7BF3NO3 | CID 53216590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
